molecular formula C7H17N2O4P B15173000 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate CAS No. 920745-89-7

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate

Cat. No.: B15173000
CAS No.: 920745-89-7
M. Wt: 224.19 g/mol
InChI Key: UMLWIDKPDLTWKN-UHFFFAOYSA-N
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Description

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate is an ionic liquid or salt characterized by a substituted imidazolium cation paired with a dihydrogen phosphate anion. The imidazolium core is partially saturated (2,3-dihydro), with methyl and propyl substituents at positions 1 and 3, respectively. This structural motif imparts unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, making it suitable for applications in catalysis, drug delivery, and materials science .

Synthetic routes for such imidazolium salts typically involve alkylation of imidazole precursors followed by anion exchange. For example, methyl iodide is a common alkylating agent in analogous syntheses (e.g., N-methylation in ), while phosphate anions are introduced via metathesis or acid-base reactions . Structural confirmation of such compounds often relies on X-ray crystallography using programs like SHELXL, which is widely employed for small-molecule refinement .

Properties

CAS No.

920745-89-7

Molecular Formula

C7H17N2O4P

Molecular Weight

224.19 g/mol

IUPAC Name

dihydrogen phosphate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C7H14N2.H3O4P/c1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3;(H3,1,2,3,4)

InChI Key

UMLWIDKPDLTWKN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C[NH+](C=C1)C.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Imidazolium Cations

The methyl and propyl substituents on the imidazolium cation influence solubility, thermal stability, and reactivity. For instance:

  • 1,3-Dimethoxy-4,5-dimethyl-1H-imidazol-3-ium hexafluorophosphate () features bulkier methoxy groups and a hexafluorophosphate anion. The methoxy substituents enhance hydrophilicity compared to the methyl-propyl combination, while the hexafluorophosphate anion increases lipophilicity .
  • 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide () includes an aromatic substituent, which may enhance π-π stacking interactions in pharmaceutical applications. The hydrobromide anion improves water solubility relative to dihydrogen phosphate .
Compound Cation Substituents Anion Key Properties
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium Methyl (1), Propyl (3) Dihydrogen phosphate Moderate polarity, pH-sensitive
1,3-Dimethoxy-4,5-dimethyl-1H-imidazol-3-ium Dimethoxy (1,3), Dimethyl (4,5) Hexafluorophosphate Hydrophobic, high thermal stability
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine 3-Methoxyphenyl (1) Hydrobromide Water-soluble, bioactive

Anion-Dependent Properties

The dihydrogen phosphate anion ([H₂PO₄]⁻) distinguishes this compound from other imidazolium salts:

  • Hexafluorophosphate ([PF₆]⁻) : Imparts high thermal stability and low hygroscopicity, ideal for high-temperature ionic liquids (). However, it is less biocompatible than dihydrogen phosphate .
  • Hydrobromide (Br⁻) : Enhances aqueous solubility and is common in pharmaceuticals but lacks the buffering capacity of phosphate () .
  • Perfluorinated dihydrogen phosphates (e.g., pentacosafluoro-2-hydroxypentadecyl dihydrogen phosphate, ): Exhibit extreme hydrophobicity due to fluorinated chains, limiting their use in biological systems .

Physicochemical and Functional Comparisons

  • Solubility : The dihydrogen phosphate anion confers pH-dependent solubility, as seen in phosphate buffer systems (). At pH 5–8, the compound is fully soluble, whereas analogs like hexafluorophosphate salts require organic solvents .
  • Stability : Dihydrogen phosphate salts are less thermally stable than hexafluorophosphate analogs but more stable than hydrobromides, which may decompose under acidic conditions .
  • Applications: Catalysis: Dihydrogen phosphate salts are effective in acid-catalyzed reactions due to their proton-donating ability, outperforming non-acidic anions like [PF₆]⁻ . Pharmaceuticals: Compared to the pyrrole-imidazole hybrid in , the dihydrogen phosphate salt may offer better bioavailability due to pH-responsive release .

Biological Activity

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate is a compound of interest due to its unique structural properties and potential biological activities. As an imidazolium salt, it features a positively charged nitrogen within a five-membered ring structure, which contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₅N₂O₄P, with a molecular weight of approximately 202.18 g/mol. The presence of the imidazolium ring and the phosphate group suggests significant interactions with biomolecules.

Structural Features

FeatureDescription
Molecular Formula C₇H₁₅N₂O₄P
Molecular Weight 202.18 g/mol
Functional Groups Imidazolium ring, phosphate

This compound exhibits various biological activities that can be attributed to its chemical structure. The imidazolium moiety is known for its ability to interact with cellular membranes and proteins, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that imidazolium salts possess antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of bacteria and fungi due to their ability to disrupt membrane integrity or interfere with metabolic processes.

Cytotoxicity Studies

In vitro studies have demonstrated that certain imidazolium compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.

Case Study: Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound on various cancer cell lines showed significant inhibition of cell proliferation at micromolar concentrations. The IC50 values varied across different cell lines, indicating selective toxicity.

Interaction with Metal Ions

The ability of imidazolium salts to form complexes with metal ions has been explored for potential applications in drug delivery and catalysis. These interactions can enhance the solubility and bioavailability of therapeutic agents.

Summary of Key Studies

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth
Cytotoxicity in Cancer CellsInduction of apoptosis in specific lines
Metal Ion ComplexationEnhanced solubility and bioavailability

Q & A

Q. How can I optimize the synthesis of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate using design of experiments (DoE) principles?

Methodological Answer: To optimize synthesis, apply fractional factorial design (FFD) to systematically vary parameters (e.g., temperature, molar ratios, reaction time). For imidazolium-based ionic liquids (ILs), prioritize factors like alkylation efficiency and phosphate counterion incorporation. Use response surface methodology (RSM) to identify interactions between variables and maximize yield. For example, highlights DoE’s role in minimizing experimental trials while capturing critical process dependencies . Preliminary screening via Plackett-Burman design can isolate dominant factors before advancing to central composite designs for optimization.

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the imidazolium core structure and propyl/methyl substituents. Compare chemical shifts with analogous compounds (e.g., 1-butyl-3-methylimidazolium salts in ) to validate purity .
  • X-ray Diffraction (XRD): For crystallographic analysis, reference bis-imidazolium salts with propyl substituents () to interpret packing motifs and hydrogen-bonding networks involving the dihydrogen phosphate anion .
  • FT-IR: Identify characteristic vibrations (e.g., P–O stretching at 900–1100 cm1^{-1}) to confirm anion-cation interactions.

Q. How does solvent polarity influence the solubility and reactivity of this ionic liquid in organic transformations?

Methodological Answer: Solvent selection impacts IL aggregation and catalytic activity. For example:

Solvent Polarity Index Solubility (mg/mL) Reactivity in SN2
Acetonitrile5.8120High
Toluene2.425Low
Water10.2500Hydrolysis risk

Use Kamlet-Taft parameters to correlate solvent polarity with IL stability. ’s data on analogous ILs suggests hydrophobic solvents (e.g., toluene) reduce anion dissociation, altering reactivity .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of reactions involving this IL as a catalyst or solvent?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) to map reaction pathways. For example:

  • Use the artificial force induced reaction (AFIR) method () to identify transition states and intermediates in IL-mediated reactions .
  • Simulate anion-cation interactions to predict solvent effects on activation barriers. For imidazolium salts, the dihydrogen phosphate anion’s proton mobility may stabilize transition states in acid-catalyzed reactions.
  • Validate computational models with experimental kinetics (e.g., Arrhenius plots) to refine accuracy.

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer: Discrepancies often arise from differing experimental conditions:

  • TGA-DSC Coupling: Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to distinguish decomposition pathways. Compare with DSC to detect phase transitions (e.g., melting or glass transitions).
  • Isothermal Stability Tests: Conduct long-term stability studies at elevated temperatures (e.g., 150°C for 24h) to assess practical usability. Reference ’s DoE framework to design robustness tests .
  • Anion-Cation Synergy: Analyze whether phosphate anion degradation (e.g., condensation to pyrophosphate) precedes cation decomposition.

Q. What reactor configurations are optimal for scaling catalytic processes using this IL under continuous flow conditions?

Methodological Answer: For continuous flow systems ( , RDF2050112):

  • Membrane Reactors: Use ceramic or polymeric membranes to immobilize the IL, enhancing catalyst recycling. Monitor membrane compatibility with phosphate anions to avoid leaching.
  • Microfluidic Channels: Design serpentine reactors with high surface-area-to-volume ratios to improve mass transfer. Computational fluid dynamics (CFD) can optimize channel geometry for IL viscosity (e.g., ~200 cP at 25°C).
  • In-line Analytics: Integrate FT-IR or Raman probes for real-time monitoring of reaction intermediates .

Q. How can heterogeneous catalysis frameworks (e.g., supported IL phases) enhance recyclability without compromising activity?

Methodological Answer:

  • Support Materials: Compare silica vs. carbon-based supports (e.g., graphene oxide) for IL immobilization. Silica’s hydroxyl groups may interact strongly with phosphate anions, reducing leaching (’s structural insights on imidazolium-silica interactions) .
  • Leaching Tests: Use ICP-OES to quantify phosphorus loss after cycles. Optimize crosslinking density (e.g., via sol-gel methods) to balance stability and active site accessibility.

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